molecular formula C14H10O2S3 B14264655 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid CAS No. 138024-46-1

2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid

Cat. No.: B14264655
CAS No.: 138024-46-1
M. Wt: 306.4 g/mol
InChI Key: CKNPUFPUUQOAQY-UHFFFAOYSA-N
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Description

2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various fields of chemistry and material science. This particular compound features a unique structure with multiple thiophene rings, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid typically involves the formation of thiophene rings followed by their functionalization. One common method involves the use of thiophene-2-boronic acid pinacol ester as a starting material . The synthetic route may include steps such as:

  • Formation of thiophene rings through cyclization reactions.
  • Functionalization of the thiophene rings with acetic acid groups.
  • Purification and isolation of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of specific catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of thiophene rings to sulfoxides or sulfones.

    Reduction: Reduction of thiophene rings to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions on the thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the thiophene rings .

Scientific Research Applications

2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-boronic acid pinacol ester
  • 2,2’-Bithiophene-5-boronic acid pinacol ester
  • 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde

Uniqueness

2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid stands out due to its multiple thiophene rings and the presence of an acetic acid functional group. This unique structure imparts specific chemical and physical properties that make it suitable for various applications in research and industry .

Properties

138024-46-1

Molecular Formula

C14H10O2S3

Molecular Weight

306.4 g/mol

IUPAC Name

2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid

InChI

InChI=1S/C14H10O2S3/c15-14(16)8-9-3-4-12(18-9)13-6-5-11(19-13)10-2-1-7-17-10/h1-7H,8H2,(H,15,16)

InChI Key

CKNPUFPUUQOAQY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)CC(=O)O

Origin of Product

United States

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